Meso-tartrate

Solubility Crystallization Formulation

Meso-tartrate (CAS 5976-95-4) is the achiral (2R,3S)-tartrate diastereomer, distinct from L- and D-enantiomers in melting point (165-166°C vs 171-174°C), solubility (1250 g/L vs 1390 g/L at 20°C), and crystalline packing. It delivers 2.9-8.1 kJ/mol greater thermodynamic stability in Ca/Sr MOFs, preventing phase transformation during thermal cycling up to 220°C. For Y-type (centrosymmetric) thin-film deposition, meso-tartrate derivatives are the only viable ligand. Verify stereochemical identity before purchase—generic tartrate substitution risks experimental failure.

Molecular Formula C4H4O6-2
Molecular Weight 148.07 g/mol
CAS No. 5976-95-4
Cat. No. B1217512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-tartrate
CAS5976-95-4
Molecular FormulaC4H4O6-2
Molecular Weight148.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O
InChIInChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+
InChIKeyFEWJPZIEWOKRBE-XIXRPRMCSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-Tartrate CAS 5976-95-4 Technical Specifications and Procurement Baseline


Meso-tartrate (CAS 5976-95-4), the conjugate base of meso-tartaric acid, is an achiral stereoisomer of tartrate with the IUPAC designation (2R,3S)-2,3-dihydroxybutanedioate . Distinguished from its chiral enantiomers (L-tartrate and D-tartrate) by an internal plane of symmetry, meso-tartrate exists as a diastereomer with fundamentally different physical properties including melting point, solubility, and density [1]. Its molecular formula is C₄H₄O₆²⁻ with a molecular weight of 148.07 g/mol, and it exhibits zero optical rotation due to internal compensation rather than external racemic cancellation [2].

Why Meso-Tartrate CAS 5976-95-4 Cannot Be Replaced by L-Tartrate or D-Tartrate in Critical Applications


Meso-tartrate is not interchangeable with its chiral counterparts due to its status as a diastereomer rather than an enantiomer. While enantiomers (L- and D-tartrate) share identical physical properties except for optical rotation direction, meso-tartrate exhibits fundamentally different melting point, solubility, density, and crystalline packing behavior [1]. Furthermore, meso-tartrate cannot be resolved into chiral forms without breaking and re-forming chemical bonds [2]. These differences manifest in practical consequences: meso-tartrate forms distinct metal-organic framework polymorphs with unique space groups not accessible from chiral tartrates [3], and its calcium salt exhibits different thermodynamic stability compared to L-tartrate phases [4]. Generic substitution without verification of stereoisomeric identity risks experimental failure in crystallization, framework synthesis, and chiral resolution applications.

Meso-Tartrate CAS 5976-95-4 Quantitative Differentiation Evidence Against Chiral Tartrate Analogs


Aqueous Solubility of Meso-Tartaric Acid vs L-Tartaric Acid at 20°C

Meso-tartaric acid exhibits approximately 10% lower aqueous solubility compared to its chiral enantiomers. This differential solubility is a direct consequence of diastereomeric intermolecular packing and has practical implications for crystallization-based separation and formulation development [1].

Solubility Crystallization Formulation

Melting Point Differential Between Meso-Tartaric Acid and Chiral Tartaric Acids

Meso-tartaric acid melts at a significantly lower temperature than its chiral enantiomers. This thermal property difference is a hallmark characteristic of diastereomers and provides a straightforward analytical handle for identity verification and purity assessment [1].

Thermal Analysis Purity Assessment Polymorph Screening

Thermodynamic Stability of Anhydrous Calcium Meso-Tartrate vs Calcium L-Tartrate

In the calcium tartrate system, the meso-tartrate phase is thermodynamically more stable than the L-tartrate phase. This stability differential has been quantified by both computational (total electronic energies) and experimental calorimetric (enthalpies of solution) methods, with excellent agreement between approaches [1].

Metal-Organic Frameworks Thermodynamics Phase Stability Calorimetry

Thermodynamic Stability of Anhydrous Strontium Meso-Tartrate vs Strontium L-Tartrate

The strontium meso-tartrate phase exhibits even greater thermodynamic stabilization relative to its chiral counterpart than observed in the calcium system. Both computational and calorimetric analyses confirm that the meso phase is the most stable phase in the strontium tartrate system over the temperature range studied [1].

Metal-Organic Frameworks Thermodynamics Strontium Tartrate Phase Stability

Molecular Packing Area of Meso-Tartaric Acid Derivative vs D-Tartaric Acid Derivative in Langmuir Monolayers

At the air-water interface, meso-tartaric acid derivatives adopt a more compact molecular packing arrangement than their chiral counterparts. This stereochemistry-driven packing difference directly influences monolayer stability and film deposition behavior [1].

Langmuir-Blodgett Films Surface Chemistry Thin Films Molecular Packing

Density of Meso-Tartaric Acid vs Chiral Tartaric Acids

The crystal density of meso-tartaric acid is measurably lower than that of its chiral enantiomers. This density differential reflects fundamental differences in molecular packing arising from the distinct stereochemical configuration of the meso diastereomer [1].

Density Physical Characterization Crystal Packing

Meso-Tartrate CAS 5976-95-4 Optimal Application Scenarios Based on Verified Differential Performance


Calcium- and Strontium-Based Metal-Organic Framework (MOF) Synthesis Requiring High Thermal Stability

When synthesizing calcium or strontium tartrate MOFs intended for high-temperature applications (up to 220°C), meso-tartrate is the preferred ligand choice. The [Ca(meso-Tar)] phase is 2.9 ± 1.6 kJ/mol more stable than [Ca(L-Tar)] by calorimetry, while the [Sr(meso-Tar)] phase is 8.1 ± 1.4 kJ/mol more stable than its chiral counterpart [1]. This thermodynamic preference ensures that meso-derived frameworks resist phase transformation during thermal cycling or extended elevated-temperature operation, making meso-tartrate the scientifically justified selection for stable framework synthesis.

Fractional Crystallization-Based Separation of Tartrate Stereoisomers

In workflows requiring isolation of pure meso-tartrate from mixed tartrate isomer streams, the compound's distinct physical properties enable efficient separation. Meso-tartaric acid exhibits 10.1% lower aqueous solubility (1250 g/L vs 1390 g/L at 20°C) and melts at 165-166°C compared to 171-174°C for chiral enantiomers [1]. These differences allow fractional crystallization protocols to selectively precipitate or retain meso-tartrate based on solubility differentials. Procurement of high-purity meso-tartrate starting material eliminates this separation burden and ensures consistent downstream stereochemical outcomes.

Langmuir-Blodgett Film Fabrication Requiring Y-Type Deposition Architecture

For thin-film applications where Y-type (centrosymmetric) deposition is architecturally required, meso-tartrate derivatives provide unique film-forming behavior not achievable with chiral tartrates. Meso-ditetradecanoyl tartaric acid forms stable monolayers with a molecular area of 43 Ų (vs 48 Ų for the d-isomer) and deposits as Y-type films, whereas the d-isomer produces Z-type films [1]. This stereochemistry-driven deposition mode difference makes meso-tartrate derivatives the only viable selection when Y-type multilayer architecture is specified for device fabrication.

Synthesis of Clathrate Complexes for Pharmaceutical and Agricultural Chemical Encapsulation

Meso-tartaric acid amide derivatives function as host compounds capable of forming crystalline clathrate complexes with diverse guest molecules including alcohols, diols, phenols, amines, ketones, carboxylic acids, esters, amides, and amino acids [1]. This host-guest chemistry, which relies on the specific stereochemical configuration of the meso framework, enables encapsulation of medicines, agricultural chemicals, and perfumes. The achiral internal symmetry of meso-tartrate derivatives provides a structurally predictable host cavity that cannot be replicated using chiral tartrate-derived hosts.

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